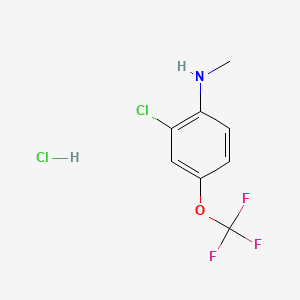
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride typically involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine forms, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethoxy)aniline
- 2-chloro-6-(trifluoromethoxy)aniline
- Triflumuron
Uniqueness
Compared to similar compounds, 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride is unique due to its methyl group, which enhances its reactivity and specificity in chemical reactions. The presence of the trifluoromethoxy group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H8Cl2F3NO |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-chloro-N-methyl-4-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3NO.ClH/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12;/h2-4,13H,1H3;1H |
InChI Key |
LYLMQAFUSRIAPF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)
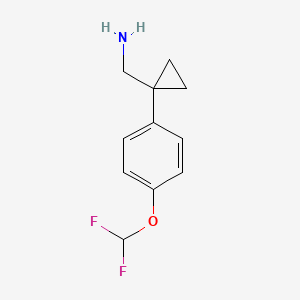
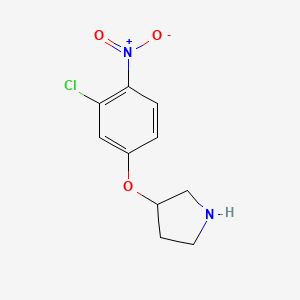
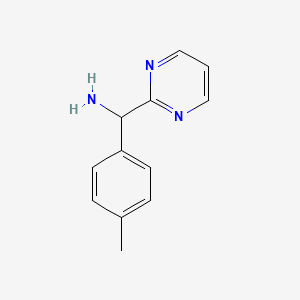

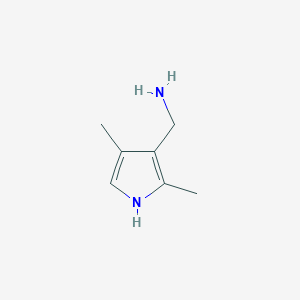
![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
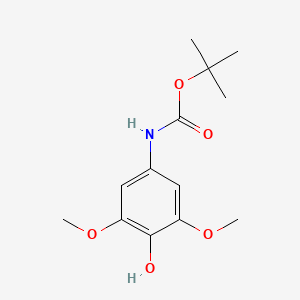
![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
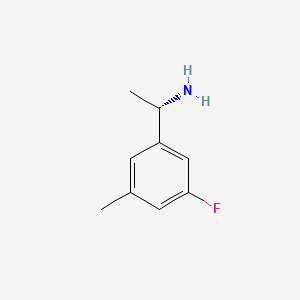
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
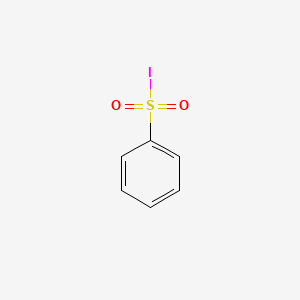
![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)

